5-Methoxy-2-methyl-3-nitroaniline

Vue d'ensemble

Description

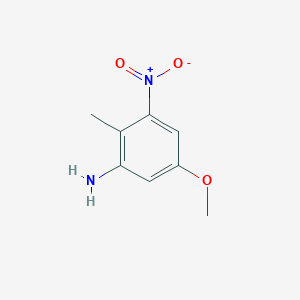

5-Methoxy-2-methyl-3-nitroaniline: is an organic compound with the molecular formula C8H10N2O3 . It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-3-nitroaniline typically involves the nitration of 2-methyl-5-methoxyaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction and avoid over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or iron powder with hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.

Major Products Formed:

Reduction: 5-Methoxy-2-methyl-3-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 5-Methoxy-2-methyl-3-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology and Medicine: While specific biological applications of this compound are less documented, compounds with similar structures are often explored for their potential biological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .

Mécanisme D'action

The mechanism of action of 5-Methoxy-2-methyl-3-nitroaniline largely depends on its chemical reactivity. The nitro group is electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity in electrophilic and nucleophilic substitution reactions. The methoxy group is electron-donating, which can stabilize intermediates in various reactions .

Comparaison Avec Des Composés Similaires

2-Methyl-5-nitroaniline: Similar structure but lacks the methoxy group.

5-Methoxy-2-nitroaniline: Similar structure but lacks the methyl group.

4-Methyl-2-nitroaniline: Similar structure but with different substitution pattern.

Uniqueness: 5-Methoxy-2-methyl-3-nitroaniline is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring, which provides a unique balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications .

Activité Biologique

5-Methoxy-2-methyl-3-nitroaniline (CAS No. 16024-30-9) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and toxicity profiles based on diverse research findings.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to an aniline structure. The presence of these functional groups influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to the following mechanisms:

- Electron Density Modulation : The nitro group is an electron-withdrawing substituent, which decreases electron density on the aromatic ring, enhancing the compound's electrophilic character. Conversely, the methoxy group is electron-donating, which can stabilize intermediates during chemical reactions.

- Nucleophilic Substitution : The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions, potentially leading to the formation of biologically active derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Anticancer Activity

The compound has shown promise in anticancer research. Similar compounds with nitro and methoxy substitutions have been evaluated for their cytotoxic effects on cancer cell lines. For instance, derivatives of nitroanilines have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of microtubule dynamics .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induces apoptosis; disrupts microtubule assembly |

| Related Nitroanilines | Varies | Cell cycle arrest; mitochondrial dysfunction |

Toxicological Profile

Despite its potential therapeutic applications, this compound also presents toxicity concerns. Studies have indicated that similar nitroaniline compounds can induce genotoxic effects and may be associated with carcinogenicity in animal models. For example, exposure to related compounds has resulted in increased incidences of tumors in laboratory animals .

Case Studies

- Genotoxicity Assessment : A study evaluated the genotoxic effects of related nitroanilines through bacterial mutagenicity assays. Results indicated that these compounds induced significant increases in mutant colonies, suggesting a potential risk for mutagenicity associated with this compound as well .

- Anticancer Efficacy : In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. The mechanism often involves induction of apoptosis and disruption of normal cellular processes, including mitosis .

Propriétés

IUPAC Name |

5-methoxy-2-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNLWRNYOLNTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646921 | |

| Record name | 5-Methoxy-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-30-9 | |

| Record name | 5-Methoxy-2-methyl-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.